molecular formula C16H11BrN4O3S2 B2708699 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide CAS No. 392302-85-1

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2708699
CAS No.: 392302-85-1
M. Wt: 451.31
InChI Key: HZGUGKWZYXBLOM-UHFFFAOYSA-N
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Description

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a bromobenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves multi-step reactions. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 2-nitrobenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

    Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution of the bromine atom yields various substituted derivatives.

    Cyclization: Cyclization can lead to the formation of fused ring systems.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole and nitrobenzamide moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to the presence of both a thiadiazole ring and a nitrobenzamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4O3S2/c17-11-7-5-10(6-8-11)9-25-16-20-19-15(26-16)18-14(22)12-3-1-2-4-13(12)21(23)24/h1-8H,9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGUGKWZYXBLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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